molecular formula C17H17NO2 B2407660 N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide CAS No. 2305503-59-5

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide

Cat. No.: B2407660
CAS No.: 2305503-59-5
M. Wt: 267.328
InChI Key: HZMRNDKMHGJTTL-UHFFFAOYSA-N
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Description

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with a methylphenoxy group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide typically involves the reaction of 2-(3-methylphenoxy)benzylamine with acryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(3-Trifluoromethylphenoxy)phenyl]methyl]prop-2-enamide: Similar structure but with a trifluoromethyl group instead of a methyl group.

    N-[[2-(3-Methoxyphenoxy)phenyl]methyl]prop-2-enamide: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide is unique due to the presence of the methylphenoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s binding affinity to receptors and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-[[2-(3-methylphenoxy)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-17(19)18-12-14-8-4-5-10-16(14)20-15-9-6-7-13(2)11-15/h3-11H,1,12H2,2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMRNDKMHGJTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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